![molecular formula C6H4N2O2S2 B14152276 1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene CAS No. 35021-76-2](/img/structure/B14152276.png)
1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene is an organic compound with a unique structure that features two oxo-lambda~4~-sulfanylidene groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene typically involves the reaction of 1,4-diaminobenzene with sulfur-containing reagents under controlled conditions. One common method is the reaction of 1,4-diaminobenzene with sulfur monochloride (S2Cl2) in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxo-lambda~4~-sulfanylidene groups to thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and organic semiconductors.
作用機序
The mechanism of action of 1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene involves its interaction with molecular targets through its oxo-lambda~4~-sulfanylidene groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
1,4-Bis(aminomethyl)benzene: A related compound with amino groups instead of oxo-lambda~4~-sulfanylidene groups.
1,4-Bis(sulfinylamino)benzene: Contains sulfinyl groups instead of oxo-lambda~4~-sulfanylidene groups.
1-ethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene: Similar structure with an ethyl group attached to the benzene ring.
Uniqueness
1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene is unique due to the presence of oxo-lambda~4~-sulfanylidene groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
35021-76-2 |
|---|---|
分子式 |
C6H4N2O2S2 |
分子量 |
200.2 g/mol |
IUPAC名 |
1,4-bis(sulfinylamino)benzene |
InChI |
InChI=1S/C6H4N2O2S2/c9-11-7-5-1-2-6(4-3-5)8-12-10/h1-4H |
InChIキー |
OIKQOADNZVCJDX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=S=O)N=S=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-(5-bromothiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152200.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
![1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14152215.png)
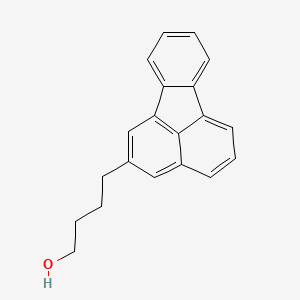
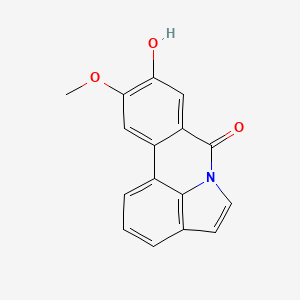

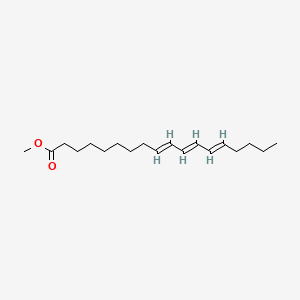

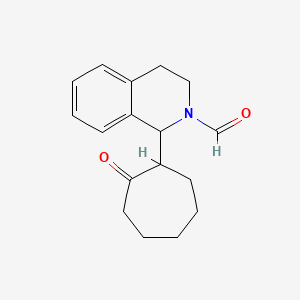
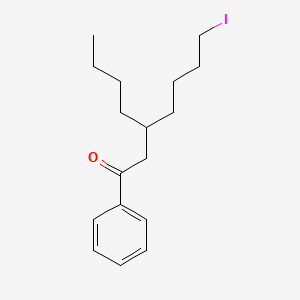
![5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14152283.png)
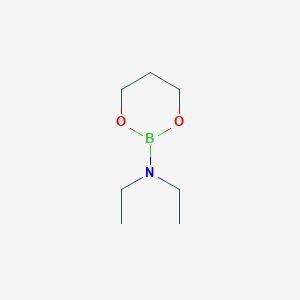
![3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14152285.png)
